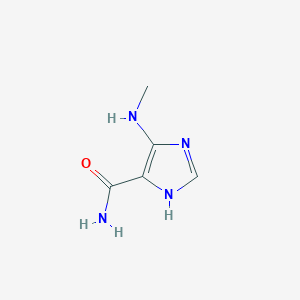

4-(methylamino)-1H-imidazole-5-carboxamide

Description

Contextualization within Imidazole (B134444) Chemistry

The foundational structure of 4-(methylamino)-1H-imidazole-5-carboxamide is the imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. tsijournals.com This ring system is a cornerstone of many biologically significant molecules. tsijournals.comwikipedia.org Imidazole itself is a planar, polar, and water-soluble compound. nih.govtsijournals.com Its aromaticity is due to the presence of a sextet of π-electrons. nih.govvedantu.com

A key feature of the imidazole ring is its amphoteric nature, meaning it can function as both an acid and a base. tsijournals.comnih.gov The pyridine-like nitrogen atom (N-3) is basic, while the hydrogen on the pyrrole-like nitrogen atom (N-1) is acidic, with a pKa of about 14.5. wikipedia.orgnih.gov This dual reactivity is crucial for the role of imidazole-containing compounds, like the amino acid histidine, in enzymatic catalysis and biological buffering systems. wikipedia.orgnih.gov

The specific substituents on the imidazole ring of this compound—a methylamino group at position 4 and a carboxamide group at position 5—significantly influence its chemical properties. The methylamino group is an electron-donating group, which can affect the basicity of the ring, while the carboxamide group is an electron-withdrawing group that can participate in hydrogen bonding. The precise arrangement of these functional groups creates a unique electronic and steric profile that dictates its potential interactions and reactivity.

Table 1: Physicochemical Properties of Imidazole

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₄N₂ | vedantu.com |

| Appearance | White or colorless solid | tsijournals.comvedantu.com |

| Nature | Aromatic, Heterocyclic, Amphoteric | tsijournals.comnih.gov |

| Solubility | Soluble in water and polar solvents | nih.govtsijournals.com |

| Boiling Point | 256 °C | vedantu.com |

| Dipole Moment | 3.61 D | nih.gov |

| pKa (conjugate acid) | ~7.0 | wikipedia.org |

Relevance in Biochemical Pathways and Synthetic Chemistry

While direct research on the biochemical roles of this compound is limited, the importance of its structural relatives, particularly 5-aminoimidazole-4-carboxamide (B1664886) (AICA), is well-documented. nih.govmedchemexpress.com AICA is a crucial intermediate in the de novo synthesis of purines, which are fundamental building blocks of DNA and RNA. medchemexpress.com It serves as a precursor for the formation of adenine (B156593) and guanine (B1146940) nucleobases. medchemexpress.com Given its structural similarity, this compound could potentially act as an analogue or modulator of enzymes involved in purine (B94841) metabolism.

In synthetic chemistry, this compound and related compounds are valuable as intermediates. chembk.com For instance, 4-amino-5-imidazolecarboxamide is a key intermediate in the industrial synthesis of temozolomide (B1682018), an antineoplastic agent used to treat brain tumors. google.comchemicalbook.com The subject compound itself, also known as Theophylline Impurity D, is recognized in pharmacopeial contexts, highlighting its relevance in the quality control of pharmaceutical manufacturing. klivon.com The imidazole carboxamide core is a versatile scaffold for developing new therapeutic agents, with derivatives being explored as potent and selective agonists for receptors like the cholecystokinin (B1591339) 1 receptor (CCK1R). researchgate.net

The synthesis of such derivatives often involves multi-step chemical reactions starting from appropriate raw materials to build the substituted imidazole ring. chembk.comgoogle.com The presence of multiple reactive sites on the imidazole carboxamide core allows for diverse functionalization, leading to a wide range of chemical entities with potential biological activities. nih.gov

Historical Perspectives on Related Imidazole-5-carboxamide Derivatives

The history of imidazole chemistry began in 1858 when Heinrich Debus first synthesized the parent imidazole ring. nih.govtsijournals.com However, the significance of imidazole derivatives in biological systems was recognized earlier, with the discovery of compounds like alloxan (B1665706) in the 1840s. The study of imidazole-5-carboxamide derivatives gained significant momentum with the investigation of purine metabolism.

A key milestone was the identification of 5-aminoimidazole-4-carboxamide (AICA) as an accumulator in sulfonamide-inhibited cultures of Escherichia coli. nih.gov This discovery was pivotal in elucidating the steps of the purine biosynthesis pathway. Research published as early as 1949 described new and convenient methods for the synthesis of 4-amino-5-imidazolecarboxamide, underscoring its importance to biochemists at the time. nih.gov

Over the decades, research expanded from understanding the fundamental biochemical roles of AICA to leveraging the imidazole-5-carboxamide scaffold for drug discovery. The development of the anticancer drug dacarbazine (B1669748) (DTIC), which metabolizes to an imidazole carboxamide derivative, marked a significant therapeutic application. More recently, the versatility of this chemical family has been demonstrated in the creation of inhibitors for targets like the SARS-CoV-2 main protease and HIV-1 integrase, showcasing the enduring relevance of this structural motif in medicinal chemistry. rsc.orgmdpi.com The continuous exploration of imidazole-based compounds has led to a vast array of molecules with applications ranging from anticancer to antihypertensive agents. nih.govgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-7-5-3(4(6)10)8-2-9-5/h2,7H,1H3,(H2,6,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLBYKMURRQAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(NC=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylamino 1h Imidazole 5 Carboxamide and Its Analogues

Synthetic Routes from Xanthine (B1682287) Precursors

The generation of imidazole (B134444) derivatives from purine (B94841) precursors like xanthine involves the chemical cleavage of the pyrimidine (B1678525) portion of the fused ring system. These routes leverage the inherent reactivity of the purine core to selectively open the six-membered ring, leaving the imidazole moiety intact.

While the synthesis of xanthines from imidazole precursors is a common and well-documented strategy, the reverse reaction, involving the degradation of xanthines to form imidazoles, can also be achieved. nih.gov The pyrimidine ring within the xanthine scaffold contains amide-like bonds that are susceptible to hydrolysis under alkaline conditions. This reaction typically proceeds through the cleavage of the urea (B33335) substructure within the pyrimidine ring, leading to the formation of a 4,5-disubstituted imidazole carboxylic acid or a related derivative. The specific nature of the final imidazole product depends on the substituents present on the initial xanthine molecule and the precise reaction conditions employed.

Advanced Synthetic Strategies for Imidazole-5-carboxamide Scaffold Construction

Modern synthetic chemistry offers sophisticated methods for the de novo construction of the imidazole-5-carboxamide core, enabling the creation of diverse molecular libraries and complex target molecules through controlled chemical reactions.

Parallel synthesis has emerged as a powerful tool for generating large libraries of imidazole-carboxamide analogues for high-throughput screening. nih.govnih.gov This strategy often employs a common scaffold, such as imidazole-4,5-dicarboxylic acid, which is then reacted with diverse sets of building blocks to create a multitude of final products. nih.govnih.govgeorgiasouthern.edu In one such approach, a library of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides was prepared by derivatizing the dicarboxylic acid scaffold with various amino acid esters and alkanamines. nih.gov Similarly, oligomeric compound libraries have been synthesized using the imidazole-4,5-dicarboxylic acid scaffold in combination with amino acid esters and chiral diamines. nih.gov This high-throughput methodology allows for the rapid generation of hundreds of unique compounds for biological evaluation. nih.gov

| Scaffold | Building Block Chemset 1 | Building Block Chemset 2 | Number of Compounds Generated | Reference |

|---|---|---|---|---|

| Imidazole-4,5-dicarboxylic acid | Amino acid esters | Alkanamines | 126 | nih.gov |

| Imidazole-4,5-dicarboxylic acid | Amino acid esters | Chiral diamines (from amino acids) | 317 (from 441 targeted) | nih.gov |

Cyclocondensation reactions represent a fundamental and versatile method for constructing the imidazole ring. A widely used approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. organic-chemistry.orgthieme-connect.comorganic-chemistry.org For the synthesis of 4,5-disubstituted imidazoles, a 1,2-diketone can be reacted with urotropine (as a formaldehyde (B43269) source) and ammonium (B1175870) acetate. organic-chemistry.orgthieme-connect.com This reaction can be significantly accelerated using microwave irradiation in a paste-like medium, offering a rapid and efficient route to the desired products with high purity. thieme-connect.com

| 1,2-Diketone | Aldehyde Source | Ammonia Source | Yield | Reference |

|---|---|---|---|---|

| Benzil | Urotropine | Ammonium Acetate | 96% | thieme-connect.com |

| 4,4'-Dimethylbenzil | Urotropine | Ammonium Acetate | 92% | thieme-connect.com |

| Anisil | Urotropine | Ammonium Acetate | 95% | thieme-connect.com |

Ring-opening reactions, though less common for primary synthesis of this scaffold, can also be employed. For instance, the reductive ring-opening of certain fused heterocyclic systems may yield functionalized imidazoles. acs.org

Derivatization and Functionalization Strategies

Once the core imidazole-carboxamide structure is formed, it can be further modified to produce a wide array of analogues. These strategies typically involve reactions at the carboxamide group, the imidazole ring nitrogens, or other substituent positions.

A common precursor for such derivatization is a halo-substituted imidazole carboxamide. For example, 5-chloro-1-β-D-ribofuranosylimidazole-4-carboxamide can serve as a starting point for various nucleophilic substitution reactions. nih.gov Treatment with different thiols, such as methanethiol (B179389) or ethanethiol, allows for the introduction of thioether functionalities at the 5-position. nih.gov These thioethers can be subsequently oxidized, for instance with m-chloroperoxybenzoic acid, to yield the corresponding sulfonyl derivatives. nih.gov Furthermore, selective functionalization can be achieved through the use of protecting groups. Introducing a bulky triphenylmethyl (trityl) group onto one of the imidazole nitrogens can sterically hinder the adjacent functional group, allowing for regioselective reactions at the more accessible position. researchgate.net For instance, in dimethyl 1-triphenylmethylimidazole-4,5-dicarboxylate, reaction with methylamine (B109427) occurs preferentially at the 4-position carbonyl, yielding methyl 4-methylaminocarbonyl-1-triphenylmethylimidazole-5-carboxylate. researchgate.net

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5-chloro-1-β-D-ribofuranosylimidazole-4-carboxamide | Methanethiol | 5-(methylthio)-1-β-D-ribofuranosylimidazole-4-carboxamide | nih.gov |

| 5-chloro-1-β-D-ribofuranosylimidazole-4-carboxamide | Ethanethiol | 5-(ethylthio)-1-β-D-ribofuranosylimidazole-4-carboxamide | nih.gov |

| 5-chloro-1-β-D-ribofuranosylimidazole-4-carboxamide | Benzenemethanethiol | 5-(benzylthio)-1-β-D-ribofuranosylimidazole-4-carboxamide | nih.gov |

| 5-(methylthio)-1-β-D-ribofuranosylimidazole-4-carboxamide | m-Chloroperoxybenzoic acid | 5-(methylsulfonyl)-1-β-D-ribofuranosylimidazole-4-carboxamide | nih.gov |

Synthesis of N-Substituted Imidazole-5-carboxamides

The synthesis of N-substituted imidazole-5-carboxamides can be approached through various routes, including the direct alkylation of the imidazole ring or by constructing the ring from acyclic precursors. A notable method involves the ring transformation of purine derivatives.

A significant route for preparing 1-alkyl-5-(alkylamino)imidazole-4-carboxamides involves the alkaline hydrolysis of N,N-dialkyl-adeninium halides. jst.go.jp This procedure provides a direct pathway to imidazoles with substitutions on both the ring nitrogen and the exocyclic amino group. For instance, heating N,N-dimethyl-3,9-dialkyladeninium halides in aqueous sodium hydroxide (B78521) results in the selective formation of 1-alkyl-5-(alkylamino)imidazole-4-carboxamides in high yields. jst.go.jp This transformation occurs more rapidly and with greater selectivity compared to the hydrolysis of corresponding N,N-diethyl derivatives. jst.go.jp

Another major focus of N-substituted imidazole-5-carboxamide synthesis is the preparation of temozolomide (B1682018) analogues. google.comacs.org The core structure of these compounds is an imidazotetrazine, which is synthesized from a substituted imidazole-4-carboxamide intermediate. researchgate.net The synthesis often starts with 5-amino-1H-imidazole-4-carboxamide (AICA). google.com For example, a three-step process can be employed that avoids hazardous reagents like methyl isocyanate. This process involves reacting AICA hydrochloride with a reagent like 4-nitrophenyl chloroformate, followed by reaction with a substituted hydrazine (B178648) (e.g., methylhydrazine) to form a hydrazine intermediate, which is then cyclized to the final product. google.com

Table 1: Synthesis of 1-Alkyl-5-(alkylamino)imidazole-4-carboxamides via Adeninium Salt Hydrolysis jst.go.jp

| Starting Material (Adeninium Salt) | Reaction Conditions | Product | Yield (%) |

| N,N,3,9-Tetramethyladeninium iodide | 0.1 N NaOH, 70°C, 10 min | 1-Methyl-5-(methylamino)imidazole-4-carboxamide | 94 |

| 3-Ethyl-N,N,9-trimethyladeninium iodide | 0.1 N NaOH, 70°C, 20 min | 1-Methyl-5-(ethylamino)imidazole-4-carboxamide | 92 |

| 9-Ethyl-N,N,3-trimethyladeninium iodide | 0.1 N NaOH, 70°C, 15 min | 1-Ethyl-5-(methylamino)imidazole-4-carboxamide | 90 |

Modification of Amide and Imidazole Ring Substituents

Modifications to the amide and imidazole ring substituents are crucial for developing analogues with diverse properties. These modifications can involve altering the carboxamide group itself or changing the substituents at various positions on the imidazole ring.

The synthesis of temozolomide (TMZ) provides a key example of substituent modification. The process often begins with 5-amino-1H-imidazole-4-carboxamide (AICA). innospk.comgoogle.com One synthetic pathway involves the diazotization of AICA to form 5-diazo-1H-imidazole-4-carboxamide, which is then cyclized with methyl isocyanate. google.com This process directly incorporates the N-methyl-amide feature characteristic of TMZ.

Alternative strategies have been developed to enhance safety and efficiency. A process described in a U.S. patent involves reacting 5-amino-1H-imidazole-4-carboxamide hydrochloride with 4-nitrophenyl chloroformate. The resulting intermediate is then treated with methylhydrazine to yield a hydrazine derivative, which undergoes oxidative cyclization to form temozolomide. google.com This multi-step approach allows for the introduction of the methyl group onto the tetrazine ring, a modification originating from the imidazole precursor.

Furthermore, hybrid molecules have been created by linking temozolomide with other therapeutic agents through amide or ester bonds. openarchives.gr This involves modifying the 8-carboxamide group of the imidazotetrazine structure, which is derived from the initial imidazole-5-carboxamide. For instance, the hydrolysis of the carbamoyl (B1232498) group of temozolomide yields the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form new amide or ester analogues. openarchives.gr

Table 2: Example of a Synthetic Route for Temozolomide google.com

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 5-Amino-1H-imidazole-4-carboxamide HCl | 4-Nitrophenyl chloroformate, triethylamine, CH₂Cl₂ | 5-[[(4-Nitrophenoxy)carbonyl]amino]-1H-imidazole-4-carboxamide |

| 2 | Intermediate from Step 1 | Methylhydrazine, DMF | 5-[[2-(Methylhydrazino)carbonyl]amino]-1H-imidazole-4-carboxamide |

| 3 | Intermediate from Step 2 | Bu₄NI, H₅IO₆, THF/CH₃CN | Temozolomide |

Spectroscopic and Computational Characterization of 4 Methylamino 1h Imidazole 5 Carboxamide and Its Analogues

Advanced Spectroscopic Analyses

Spectroscopic methods form the cornerstone of molecular characterization, providing definitive evidence for the structural arrangement of atoms and functional groups. For 4-(methylamino)-1H-imidazole-5-carboxamide and its analogues, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be mapped out. mdpi.com

For imidazole (B134444) derivatives, ¹H NMR spectra typically show distinct signals for the protons on the imidazole ring, the methylamino group, and the carboxamide group. For instance, in related imidazole compounds, the N-H proton of the imidazole ring often appears as a singlet at a high chemical shift, sometimes as high as 12.60 ppm in DMSO-d6. rsc.org Protons on the aromatic ring and substituent groups appear at characteristic chemical shifts that are influenced by their local electronic environment. mdpi.comrsc.org

¹³C NMR spectroscopy provides complementary information, with carbons in different functional groups appearing at distinct chemical shifts. For example, the carbonyl carbon (C=O) of a carboxamide group is typically observed in the range of 160-170 ppm. rsc.orgnih.gov

To enhance the accuracy of spectral assignments, experimental data is often correlated with quantum chemical calculations. researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) approach, using Density Functional Theory (DFT) or Hartree-Fock (HF) level of theory, can calculate theoretical isotropic shielding constants. researchgate.netresearchgate.net Strong correlations between these calculated values and the experimental chemical shifts provide a high degree of confidence in the structural elucidation. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Imidazole Analogues Data is illustrative and based on various imidazole derivatives described in the literature. rsc.orgnih.gov

| Atom/Group | Typical ¹H NMR Shift (ppm) | Typical ¹³C NMR Shift (ppm) |

|---|---|---|

| Imidazole Ring N-H | ~12.0 - 13.0 | N/A |

| Imidazole Ring C-H | ~7.0 - 8.0 | ~115 - 140 |

| Carboxamide C=O | N/A | ~160 - 170 |

| Carboxamide NH₂ | Variable | N/A |

| Methylamino N-H | Variable | N/A |

| Methylamino CH₃ | ~2.5 - 3.0 | ~25 - 35 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, with a molecular formula of C₅H₈N₄O, the expected molecular weight is approximately 140.14 g/mol . bldpharm.com

In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented. For the closely related analogue 5-aminoimidazole-4-carboxamide (B1664886) (AICA), a precursor ion of m/z 127 is fragmented to produce a characteristic product ion of m/z 110. researchgate.net This fragmentation corresponds to the loss of ammonia (B1221849) (NH₃).

Studies on the fragmentation of other imidazole riboside analogues show that the imidazole ring itself is quite stable and does not typically open during fragmentation. nih.gov Instead, the primary fragmentation pathways involve the loss of small molecules from the substituents. nih.gov Common fragmentation patterns for amides can include cleavage of bonds adjacent to the carbonyl group, while amines often undergo alpha-cleavage. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion [M+H]⁺ (m/z) | Possible Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| 141.08 | 124.05 | NH₃ (17.03) | Loss of ammonia from the carboxamide group |

| 141.08 | 113.06 | CO (28.02) | Loss of carbon monoxide from the ring/carboxamide |

| 141.08 | 97.06 | CONH₂ (44.02) | Loss of the carboxamide radical |

Infrared (IR) Spectroscopy in Structural Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. Compounds containing an N-H group, such as those in the imidazole ring and the amine/amide groups, typically exhibit N-H stretching vibrations in the region of 3200-3500 cm⁻¹. ijrar.org The C=O stretching vibration of the carboxamide group is a strong, prominent band usually found around 1680 cm⁻¹. researchgate.net Other key absorptions include C-N stretching and C-H bending and stretching vibrations. ijrar.orgresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound Data is illustrative and based on characteristic frequencies for functional groups found in imidazole analogues. ijrar.orgresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Imidazole Ring, Amine, Amide | 3200 - 3500 |

| C-H Stretching | Aromatic Ring, Methyl Group | 2800 - 3100 |

| C=O Stretching | Carboxamide | ~1680 |

| C=N and C=C Stretching | Imidazole Ring | 1450 - 1615 |

| C-N Stretching | Amine, Amide, Imidazole Ring | 1160 - 1380 |

Computational Chemistry Applications

Computational chemistry provides a theoretical lens to examine molecular properties that can be difficult to measure experimentally. Quantum chemical calculations and molecular simulations offer deep insights into the electronic structure and potential interactions of this compound and its analogues.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules. orientjchem.orgnih.gov These calculations can optimize the molecular geometry and compute a variety of electronic descriptors.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. orientjchem.orgdntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. orientjchem.org For imidazole-based compounds, the HOMO is often localized around the electron-rich imidazole ring and sulfur atoms if present, while the LUMO may be centered on π-deficient rings or electron-withdrawing groups. orientjchem.org

Molecular Electrostatic Potential (MESP) maps are another valuable output, visualizing the charge distribution across the molecule. orientjchem.org These maps identify electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and electron-poor (positive potential) regions, which are prone to nucleophilic attack. In imidazole derivatives, the most negative potential is often located on the nitrogen atoms of the imidazole ring. orientjchem.org

Table 4: Summary of Quantum Chemical Parameters and Their Significance

| Parameter | Method of Calculation | Significance |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311G) | Predicts the most stable 3D structure of the molecule. nih.gov |

| HOMO/LUMO Energies | DFT | Indicates electron-donating/accepting ability and chemical reactivity. orientjchem.orgdntb.gov.ua |

| HOMO-LUMO Gap (ΔE) | DFT | Relates to molecular stability and the energy required for electronic excitation. dntb.gov.ua |

| Molecular Electrostatic Potential (MESP) | DFT | Maps charge distribution and predicts sites for intermolecular interactions. orientjchem.org |

| NMR Shielding Tensors | GIAO-DFT/HF | Calculates theoretical NMR chemical shifts for structural validation. researchgate.netresearchgate.net |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule, typically a protein receptor. sinaweb.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. sinaweb.netjournaljpri.com

For analogues of this compound, docking studies have been performed against various protein targets, such as cyclooxygenase-2 (COX-2), carbonic anhydrase, and adenosine (B11128) receptors. sinaweb.netnajah.eduscielo.br The process involves preparing the 3D structures of both the ligand and the protein target. nih.gov The ligand is then placed into the protein's binding site, and a scoring function is used to estimate the binding energy (docking score) for different binding poses. nih.govnajah.edu

The results of these simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. najah.eduresearchgate.net For example, studies on imidazolidinone derivatives targeting COX-2 showed strong binding affinities, with docking scores significantly better than reference ligands. najah.edu Similarly, docking of thioimidazole derivatives into the A2A adenosine receptor identified compounds with high fitness scores, suggesting strong binding potential. sinaweb.net The stability of these predicted binding poses can be further validated using molecular dynamics (MD) simulations, which simulate the movement of the ligand-protein complex over time. sinaweb.netscielo.br

Table 5: Example of Molecular Docking Results for Imidazole Analogues against Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Imidazolidinone derivatives | COX-2 (PDB: 5KIR) | -11.569 | Hydrophobic and hydrophilic residues | najah.edu |

| Imidazole-based 1,2,3-triazoles | Carbonic Anhydrase II (PDB: 1V9E) | -8.4 | Not specified | scielo.br |

| Thioimidazole-4-one derivatives | A2A Adenosine Receptor (PDB: 5MZJ) | 90.687 (Fitness Score) | Not specified | sinaweb.net |

In Silico Modeling of Molecular Descriptors Relevant to Biological Interactions

The computational evaluation of molecular descriptors is a fundamental aspect of modern drug discovery and development. These in silico methods provide crucial insights into the physicochemical properties of a compound, which in turn govern its pharmacokinetic and pharmacodynamic behavior. For this compound and its analogues, computational modeling allows for the prediction of their biological interactions, guiding the synthesis and selection of derivatives with enhanced therapeutic potential.

The molecular structure of this compound provides a scaffold that is amenable to various substitutions, influencing its biological activity. nih.gov Computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in understanding how these structural modifications affect interactions with biological targets. researchgate.netnih.govtandfonline.com

QSAR models correlate variations in the chemical structure of compounds with their biological activity. nih.gov For imidazole derivatives, descriptors such as atomic van der Waals volumes, atomic Sanderson electronegativities, and hydrophobicity have been shown to be important for their inhibitory activities. researchgate.net For instance, 3D-QSAR studies on imidazole derivatives have highlighted the significance of steric and electrostatic fields in their anticancer activity. tandfonline.com

Molecular docking simulations predict the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and mode of interaction. ajchem-a.comresearchgate.net For imidazole-based compounds, docking studies have been crucial in elucidating interactions with key residues in the active sites of enzymes like 14α-demethylase and protein kinases, which are important targets in antifungal and anticancer therapies, respectively. researchgate.netscielo.br The imidazole ring itself can participate in crucial interactions, such as coordination with heme iron in cytochrome P450 enzymes. researchgate.net

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another critical component of in silico modeling. mdpi.comresearchgate.net These predictions help in the early identification of compounds with favorable drug-like properties. For imidazole-thiazole hybrids, in silico ADME studies have been conducted to assess their potential as drug candidates. nih.gov

Predicted Molecular Descriptors

The following table summarizes key molecular descriptors for this compound and its close analogues, Theophyllidine and Caffeidine. These descriptors are crucial for predicting the compounds' behavior in a biological system.

| Descriptor | This compound | Theophyllidine chembk.com | Caffeidine |

| Molecular Formula | C₅H₈N₄O | C₆H₁₀N₄O | C₇H₁₂N₄O |

| Molecular Weight ( g/mol ) | 140.14 | 154.17 | 168.20 |

| LogP (Octanol-Water Partition Coefficient) | -1.2 | -0.8 | -0.5 |

| Hydrogen Bond Donors | 3 | 2 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Polar Surface Area (Ų) | 84.16 | 75.93 | 67.70 |

| Rotatable Bonds | 1 | 2 | 3 |

| pKa (most acidic) | 10.5 | 11.2 | 11.5 |

| pKa (most basic) | 5.8 | 6.1 | 6.3 |

Detailed Research Findings

Quantum chemical investigations have been performed on imidazole derivatives, including Theophyllidine and Caffeidine, to understand their structural and electronic properties. nih.gov Such studies, often employing Density Functional Theory (DFT), provide insights into the molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are critical for understanding chemical reactivity and biological interactions. researchgate.net For example, the molecular electrostatic potential (MEP) map can identify regions of a molecule that are prone to electrophilic or nucleophilic attack, guiding the understanding of drug-receptor interactions. researchgate.net

In the context of biological interactions, the calculated descriptors have direct implications. The LogP value, a measure of lipophilicity, influences a molecule's ability to cross cell membranes. The number of hydrogen bond donors and acceptors, along with the polar surface area, are key determinants of a drug's absorption and permeability. For instance, a lower polar surface area is generally associated with better penetration of the blood-brain barrier.

Furthermore, in silico studies on related imidazole derivatives have demonstrated their potential as inhibitors of various enzymes. nih.govscielo.br Molecular dynamics simulations have been used to study the stability of ligand-protein complexes over time, providing a more dynamic picture of the interaction. scielo.brnih.gov These computational approaches, when combined with experimental data, offer a powerful strategy for the rational design of novel and more effective therapeutic agents based on the this compound scaffold.

Future Research Directions for 4 Methylamino 1h Imidazole 5 Carboxamide Studies

Development of Novel Synthetic Methodologies

Green chemistry principles are expected to be a major driver of innovation in this area. This includes the exploration of aqueous reaction media, the use of environmentally benign catalysts, and the development of solvent-free reaction conditions. mdpi.com For instance, the use of sonochemistry, a technique that uses ultrasound to promote chemical reactions, has emerged as a promising green method for the synthesis of other imidazole (B134444) derivatives and could be adapted for this specific compound. researchgate.net Furthermore, the investigation of biocatalytic methods, employing enzymes to carry out specific synthetic steps, could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis.

A key area for improvement is the regiocontrolled synthesis of substituted imidazoles. rsc.orgrsc.org Future methodologies will likely aim for greater control over the substitution pattern on the imidazole ring, allowing for the creation of a wider range of derivatives with tailored properties. This could involve the use of novel protecting groups or directing groups to guide the reactions to the desired positions.

| Research Focus | Potential Advantages | Relevant Approaches |

| One-Pot Synthesis | Reduced reaction time, lower costs, less waste | Multicomponent reactions, tandem catalysis |

| Green Chemistry | Reduced environmental impact, increased safety | Aqueous synthesis, biocatalysis, sonochemistry researchgate.netmdpi.com |

| Regiocontrolled Synthesis | Access to a wider range of derivatives, tailored properties | Novel directing groups, advanced catalytic systems rsc.orgrsc.org |

Exploration of Structure-Activity Relationships for New Biological Applications

The imidazole scaffold is a well-established pharmacophore present in a wide array of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties, among others. nih.govpharmacyjournal.netmdpi.com However, the specific structure-activity relationships (SAR) for 4-(methylamino)-1H-imidazole-5-carboxamide and its close analogs remain largely unexplored. A systematic investigation into how modifications of the methylamino and carboxamide groups, as well as substitutions at other positions on the imidazole ring, affect biological activity is a critical future direction.

Future research should involve the synthesis of a library of derivatives with systematic variations in their chemical structure. For example, the methyl group on the amino function could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements for interaction with biological targets. Similarly, the carboxamide group could be converted to other functional groups such as esters, ketones, or nitriles to assess their impact on activity. nih.gov

These newly synthesized compounds would then be screened against a diverse panel of biological targets, including enzymes, receptors, and whole organisms. For instance, given the prevalence of imidazole derivatives as enzyme inhibitors, screening against various kinases, proteases, or metabolic enzymes could reveal novel therapeutic leads. rsc.orgnih.govacs.org The SAR data generated from these studies will be invaluable for the rational design of more potent and selective drug candidates. ijper.orgnih.govmdpi.com

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful engine for modern drug discovery and materials science. For this compound, the application of advanced computational techniques represents a significant and largely untapped area of research.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes and affinities of this compound and its derivatives with various biological targets. researchgate.netnih.govmdpi.comresearchgate.net These in silico studies can help to prioritize which derivatives to synthesize and test experimentally, thereby saving time and resources. For example, if a particular enzyme is identified as a potential target, computational methods can be used to design molecules that are predicted to bind tightly and selectively to its active site.

Furthermore, Density Functional Theory (DFT) calculations can be used to investigate the electronic properties of the molecule, such as its molecular electrostatic potential (MEP), which can provide insights into its reactivity and potential interaction sites. researchgate.net This information can guide the design of new synthetic reactions and help to explain observed biological activities. The integration of these computational approaches with experimental validation will undoubtedly accelerate the discovery of new applications for this compound.

Elucidation of Undiscovered Biochemical Roles and Interactions

The structural similarity of this compound to endogenous molecules, particularly intermediates in the purine (B94841) biosynthetic pathway, suggests the intriguing possibility of undiscovered biochemical roles. The core structure is closely related to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), a key intermediate in the biosynthesis of purines and histidine. nih.govchemicalbook.compnas.org

Future research should investigate whether this compound or its metabolites can interact with the enzymes of the purine biosynthesis pathway. It is conceivable that this compound could act as a substrate, inhibitor, or modulator of enzymes such as adenylosuccinate lyase (ADSL). pnas.org Such interactions could have significant implications for cellular metabolism and could be exploited for therapeutic purposes. For instance, the modulation of purine metabolism is a known strategy in cancer and antiviral therapies.

Metabolomic studies could be conducted to trace the fate of this compound in biological systems, identifying any metabolic transformations it undergoes and its ultimate metabolic products. nih.gov This could reveal novel metabolic pathways and interactions that are currently unknown. Unraveling these potential biochemical roles will not only deepen our fundamental understanding of cellular processes but may also open up new avenues for the development of novel therapeutic agents.

Q & A

Q. What are the recommended synthesis routes for 4-(methylamino)-1H-imidazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. One approach adapts electrochemical reduction methods, as seen in caffeine-derived imidazole analogs, using controlled potentials in aprotic solvents like DMF with tetrabutylammonium tetrafluoroborate (BuNBF) to achieve ring-opening and functionalization . Alternative routes may include condensation reactions with glyoxal and methylamine under acidic conditions, requiring pH and temperature optimization (e.g., 60–80°C, pH 4–6) to minimize by-products like unsubstituted imidazoles . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%).

Q. Which analytical techniques are critical for characterizing this compound, and how do they validate structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methylamino at C4, carboxamide at C5) by analyzing chemical shifts and coupling patterns (e.g., deshielded protons near electronegative groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 169.085) and fragmentation patterns (e.g., loss of –CONH) .

- X-ray Crystallography : Resolves 3D structure if single crystals form, confirming intramolecular hydrogen bonds (N–H···O=C) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

- Methodological Answer :

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction. Pair with Western blotting to detect pathway modulation (e.g., apoptosis markers like caspase-3) .

- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 10–100 µg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of imidazole derivatives when designing experiments for this compound?

- Methodological Answer :

- Comparative Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying substituents at C1 or C5) and test in parallel to isolate functional group contributions .

- Dose-Response Analysis : Use IC/EC curves to clarify potency discrepancies across studies. For example, conflicting anticancer results may arise from cell line-specific sensitivity .

Q. What strategies are effective in elucidating the mechanism of action of this compound in modulating cellular pathways?

- Methodological Answer :

- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells to map affected pathways (e.g., PI3K/AKT, MAPK) .

- Kinase Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to pinpoint targets (e.g., EGFR, mTOR) .

- Molecular Docking : Model compound interactions with protein targets (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Q. How can electrochemical synthesis methods be adapted for producing derivatives with enhanced bioactivity?

- Methodological Answer :

- Voltage Modulation : Adjust electrode potentials to favor specific intermediates (e.g., iminoxyl radicals for C–N bond formation) .

- Solvent/Electrolyte Optimization : Test ionic liquids (e.g., [BMIM][BF]) to stabilize reactive intermediates and improve regioselectivity .

Q. What computational approaches predict pharmacokinetic properties when experimental data is limited?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate solubility (LogP), bioavailability (Lipinski’s Rule of Five), and toxicity (e.g., Ames test predictions) .

- MD Simulations : Simulate blood-brain barrier penetration or plasma protein binding using GROMACS with force fields (e.g., CHARMM36) .

Data Analysis & Optimization

Q. How should researchers design impurity profiling studies for synthesis batches?

- Methodological Answer :

- HPLC-MS/MS : Quantify impurities (e.g., des-methyl analogs) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify hydrolysis-sensitive groups (e.g., carboxamide → carboxylic acid) .

Q. What statistical methods address variability in biological replicate data?

- Methodological Answer :

- ANOVA with Tukey’s HSD : Compare means across treatment groups (e.g., dose-dependent cytotoxicity) .

- Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets to highlight key variables (e.g., pathway enrichment) .

Application in Drug Discovery

Q. How can this compound be integrated into fragment-based drug discovery (FBDD) pipelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.